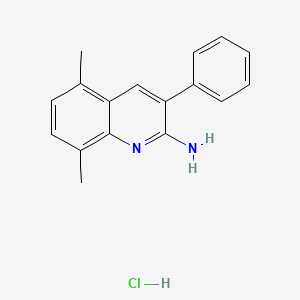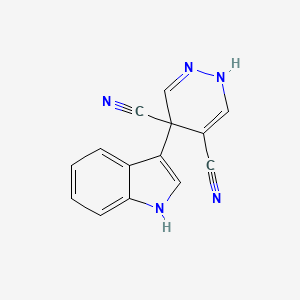![molecular formula C23H22FNO2S B12626938 5-Acetyl-4-butyl-3-[(4-fluorophenyl)sulfanyl]-1-phenylpyridin-2(1H)-one CAS No. 918542-77-5](/img/structure/B12626938.png)
5-Acetyl-4-butyl-3-[(4-fluorophenyl)sulfanyl]-1-phenylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetyl-4-butyl-3-[(4-fluorophenyl)sulfanyl]-1-phenylpyridin-2(1H)-one is a complex organic compound with a unique structure that includes a pyridinone core, a fluorophenyl group, and a sulfanyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-4-butyl-3-[(4-fluorophenyl)sulfanyl]-1-phenylpyridin-2(1H)-one typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent, and concentration of reagents. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
5-Acetyl-4-butyl-3-[(4-fluorophenyl)sulfanyl]-1-phenylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
5-Acetyl-4-butyl-3-[(4-fluorophenyl)sulfanyl]-1-phenylpyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies to understand its interaction with biological molecules.
Industry: It can be used in the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Acetyl-4-butyl-3-[(4-fluorophenyl)sulfanyl]-1-phenylpyridin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-Acetyl-3-(4-fluorophenyl)isoxazole: This compound has a similar fluorophenyl group but differs in its core structure.
Other Pyridinone Derivatives: Compounds with a pyridinone core but different substituents.
Uniqueness
5-Acetyl-4-butyl-3-[(4-fluorophenyl)sulfanyl]-1-phenylpyridin-2(1H)-one is unique due to its specific combination of functional groups and structural features
Propiedades
Número CAS |
918542-77-5 |
|---|---|
Fórmula molecular |
C23H22FNO2S |
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
5-acetyl-4-butyl-3-(4-fluorophenyl)sulfanyl-1-phenylpyridin-2-one |
InChI |
InChI=1S/C23H22FNO2S/c1-3-4-10-20-21(16(2)26)15-25(18-8-6-5-7-9-18)23(27)22(20)28-19-13-11-17(24)12-14-19/h5-9,11-15H,3-4,10H2,1-2H3 |
Clave InChI |
XMBLDSRMGGZAPF-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(C(=O)N(C=C1C(=O)C)C2=CC=CC=C2)SC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-[Decane-1,10-diylbis(oxy)]bis(3-methoxybenzonitrile)](/img/structure/B12626856.png)
![N-[2-(Cyclopentyloxy)phenyl]-6-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12626863.png)
![(2Z)-4-methyl-3-oxo-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]-N-(2-phenylmethoxyphenyl)pentanamide](/img/structure/B12626868.png)
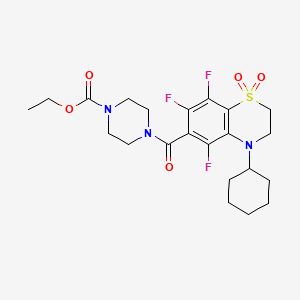
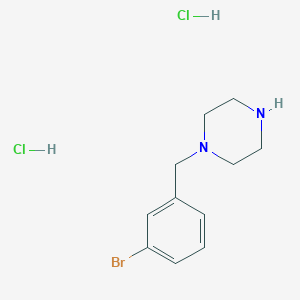
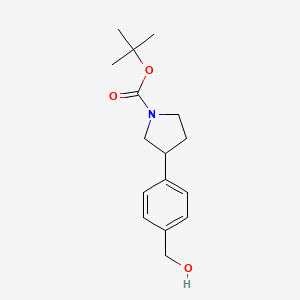
![2-{Dimethyl[(trimethylsilyl)methyl]silyl}dec-1-EN-4-OL](/img/structure/B12626904.png)
![3-(4-butoxy-3-ethoxyphenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12626910.png)
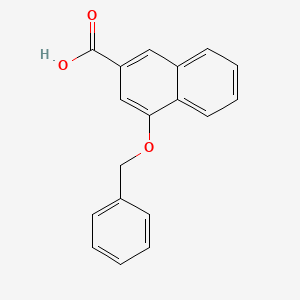

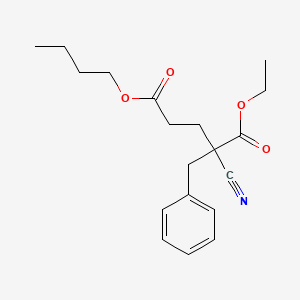
![2,4-Dichloro-N-[2-(3-methylthiophen-2-yl)ethenesulfonyl]benzamide](/img/structure/B12626924.png)
